molecular formula C23H27N5O2S B5214286 1-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide

1-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B5214286
M. Wt: 437.6 g/mol
InChI Key: RTQNYYJFCWPHFG-UHFFFAOYSA-N
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Description

1-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a thiazole ring, and a piperidine ring, making it a molecule of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling of the Pyrimidine and Thiazole Rings: The pyrimidine and thiazole rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction using a suitable aldehyde and an amine.

    Final Coupling: The final coupling of the piperidine ring with the pyrimidine-thiazole intermediate can be achieved through an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the aromatic rings.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, potassium carbonate, and various alkyl halides.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Biological Research: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Pharmacology: The compound can be used to investigate the pharmacokinetics and pharmacodynamics of new drug candidates.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide
  • Bis(2-ethylhexyl) terephthalate
  • Dehydrobenzo[12]annulene

Uniqueness

This compound is unique due to its combination of pyrimidine, thiazole, and piperidine rings, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially useful for various scientific applications.

Properties

IUPAC Name

1-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c1-30-10-7-22-24-12-17(13-25-22)14-28-8-5-18(6-9-28)23(29)27-20-4-2-3-19(11-20)21-15-31-16-26-21/h2-4,11-13,15-16,18H,5-10,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQNYYJFCWPHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC=C(C=N1)CN2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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